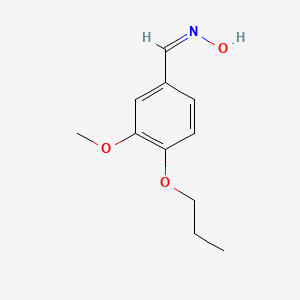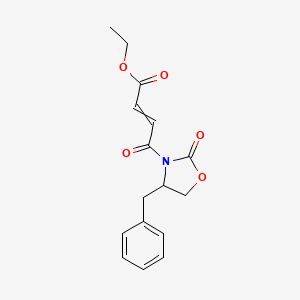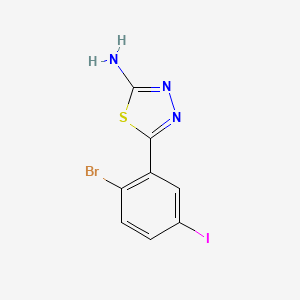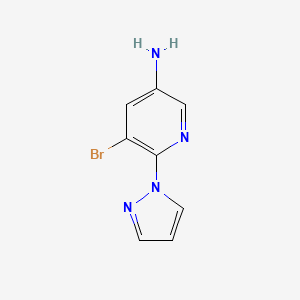
1-(6-Bromo-2-naphthyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-2-naphthyl)-2-pyrrolidinone is a chemical compound that belongs to the class of naphthyl derivatives It is characterized by the presence of a bromine atom at the 6th position of the naphthyl ring and a pyrrolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-naphthyl-2-pyrrolidinone.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthyl derivatives .
Applications De Recherche Scientifique
1-(6-Bromo-2-naphthyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine atom and the naphthyl ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
6-Bromo-2-naphthol: A closely related compound with similar structural features but lacking the pyrrolidinone moiety.
2-Naphthylamine: Another naphthyl derivative with an amino group instead of bromine.
2-Naphthol: The parent compound from which 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone is derived.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the pyrrolidinone group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H12BrNO |
|---|---|
Poids moléculaire |
290.15 g/mol |
Nom IUPAC |
1-(6-bromonaphthalen-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H12BrNO/c15-12-5-3-11-9-13(6-4-10(11)8-12)16-7-1-2-14(16)17/h3-6,8-9H,1-2,7H2 |
Clé InChI |
ZIJCFRCLDPCPGD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=CC3=C(C=C2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


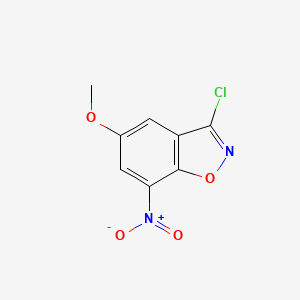
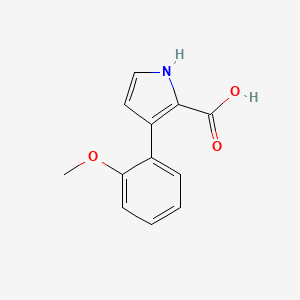
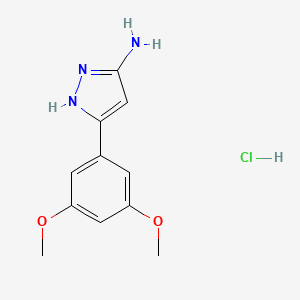
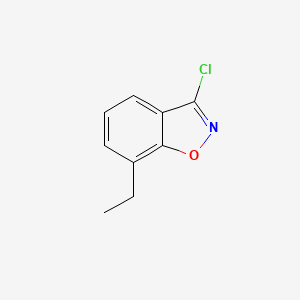
![Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13708962.png)
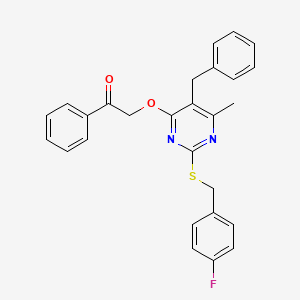
![(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B13708972.png)

